5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione
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Overview
Description
5,7,7-Trimethyl-3,6-dioxabicyclo[322]nonane-2,4-dione is a bicyclic organic compound with a unique structure that includes two oxygen atoms in a dioxabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diketone with a diol in the presence of an acid catalyst to promote the formation of the bicyclic structure. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for catalyzing substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or other reduced forms, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,8-Dioxabicyclo[3.3.1]nonane: Another bicyclic compound with a similar dioxabicyclo framework.
3,6-Dioxabicyclo[3.2.1]octane: A related compound with a different bicyclic structure.
Uniqueness
5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione is unique due to its specific arrangement of methyl groups and the dioxabicyclo framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5,7,7-trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-9(2)6-4-5-10(3,14-9)8(12)13-7(6)11/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSRDPPMRIIGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(C(=O)OC2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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